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Overview
Description
CP-800569 is a small molecule drug developed by Pfizer Inc. It is a cholesteryl ester transfer protein inhibitor, which was investigated for its potential to treat cardiovascular diseases, particularly atherosclerosis . The compound works by inhibiting the activity of cholesteryl ester transfer protein, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
Preparation Methods
The synthetic routes and reaction conditions for CP-800569 are not extensively detailed in publicly available sources. it is known that the compound is a small molecule with a molecular formula of C26H23ClF7NO3 .
Chemical Reactions Analysis
CP-800569, as a cholesteryl ester transfer protein inhibitor, primarily interacts with cholesteryl ester transfer protein to inhibit its function. The compound does not undergo significant chemical transformations under physiological conditions, as its primary role is to bind to and inhibit cholesteryl ester transfer protein . The major product of this interaction is the inhibition of cholesteryl ester transfer protein activity, leading to increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol .
Scientific Research Applications
CP-800569 was primarily investigated for its potential in treating cardiovascular diseases by modulating lipid levels in the blood . The compound was studied in clinical trials to evaluate its efficacy in increasing high-density lipoprotein cholesterol and reducing low-density lipoprotein cholesterol levels . Although the development of CP-800569 was discontinued, the research provided valuable insights into the role of cholesteryl ester transfer protein inhibitors in cardiovascular health .
Mechanism of Action
CP-800569 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein . Cholesteryl ester transfer protein facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. By inhibiting this protein, CP-800569 increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol . This mechanism is believed to reduce the risk of atherosclerosis and other cardiovascular diseases .
Comparison with Similar Compounds
CP-800569 is similar to other cholesteryl ester transfer protein inhibitors such as torcetrapib, anacetrapib, and evacetrapib . These compounds also inhibit cholesteryl ester transfer protein and have been investigated for their potential to treat cardiovascular diseases by modulating lipid levels . CP-800569 is unique in its specific chemical structure and its development history. Unlike torcetrapib, which was discontinued due to off-target effects, CP-800569 was discontinued for strategic reasons .
Similar Compounds::- Torcetrapib
- Anacetrapib
- Evacetrapib
- Dalcetrapib
These compounds share a common mechanism of action but differ in their chemical structures and clinical outcomes .
Properties
CAS No. |
263262-73-3 |
---|---|
Molecular Formula |
C26H23ClF7NO3 |
Molecular Weight |
565.9 g/mol |
IUPAC Name |
(2R)-3-[3-(4-chloro-3-ethylphenoxy)-N-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]anilino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C26H23ClF7NO3/c1-2-17-12-20(9-10-22(17)27)37-19-7-4-6-18(13-19)35(15-23(36)25(30,31)32)14-16-5-3-8-21(11-16)38-26(33,34)24(28)29/h3-13,23-24,36H,2,14-15H2,1H3/t23-/m1/s1 |
InChI Key |
VHSPKQAESIGBIC-HSZRJFAPSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)C[C@H](C(F)(F)F)O)Cl |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)CC(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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